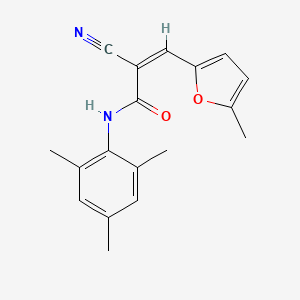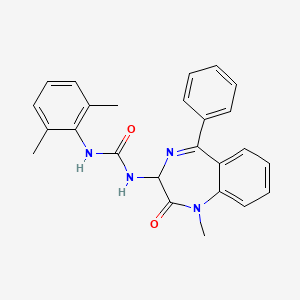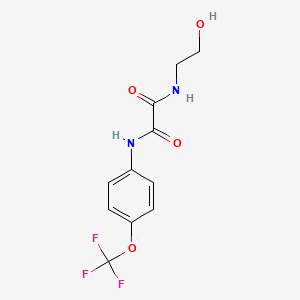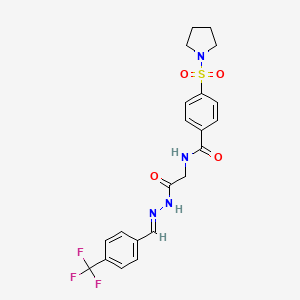![molecular formula C15H10F3N3O2 B2531915 N-[4-(Trifluormethoxy)phenyl]-3H-benzimidazol-5-carboxamid CAS No. 830350-75-9](/img/structure/B2531915.png)
N-[4-(Trifluormethoxy)phenyl]-3H-benzimidazol-5-carboxamid
Übersicht
Beschreibung
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The trifluoromethoxy group attached to the phenyl ring is a common substituent in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzimidazole core with a trifluoromethoxyphenyl group attached. The exact structure would depend on the position of this attachment .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethoxy group, which can affect the reactivity of the benzimidazole core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Wissenschaftliche Forschungsanwendungen
Inhibitoren der löslichen Epoxidhydrolase
Eine Reihe von N, N′-disubstituierten Bis-Harnstoffen, die ein lipophiles 4-(Trifluormethoxy)phenyl-Fragment enthalten, wurden synthetisiert und erwiesen sich als vielversprechend als Inhibitoren der humanen löslichen Epoxidhydrolase . Dieses Enzym spielt eine entscheidende Rolle im Metabolismus endogener chemischer Mediatoren, die an der Blutdruckregulation, Entzündung und Schmerz beteiligt sind .
Anodische Materialien für elektrochrome Geräte
Die Verbindung wurde bei der Synthese von Polydithienylpyrrolen verwendet, die vielversprechende anodische Materialien für elektrochrome Geräte sind . Diese Geräte können ihre Farbe reversibel ändern, wenn verschiedene Potentiale angelegt werden oder ein Redoxprozess stattfindet .
Therapeutisches Mittel
Die Verbindung, auch bekannt als TAK-659, ist ein selektiver Inhibitor des Enzyms Bruton's Tyrosinkinase (BTK). BTK spielt eine Schlüsselrolle im B-Zell-Rezeptor-Signalweg, der für die Entwicklung, Aktivierung und das Überleben von B-Zellen entscheidend ist.
Umwandlung von aliphatischen Alkoholen in Trifluormethylalkyl-Ether
Die Verbindung wurde bei der Umwandlung von primären aliphatischen Alkoholen in Trifluormethylalkyl-Ether verwendet . Dieses Verfahren ist aufgrund seiner Anwendbarkeit auf eine breite Palette von Alkoholen attraktiv .
In-vitro-biologische Bewertung
Die Verbindung wurde in In-vitro-Studien zur biologischen Bewertung am Panjwani Center for Molecular Medicine and Drug Research verwendet . Diese Studien helfen, die biologischen Aktivitäten und potenziellen therapeutischen Anwendungen der Verbindung zu verstehen .
Design von Inhibitoren für die ätiotropische Therapie
Die Verbindung wird häufig als strukturelles Fragment beim Design von Inhibitoren der löslichen Epoxidhydrolase (sEH) eingeführt, einem vielversprechenden Ziel für die ätiotropische Therapie von Hypertonie, Tuberkulose, Nierenerkrankungen und anderen sozial gefährlichen Krankheiten .
Wirkmechanismus
Target of Action
A compound with a similar structure, carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, is known to act as an ionophore, a mobile ion carrier . It is referred to as an uncoupling agent because it disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane .
Mode of Action
Based on the similar compound mentioned above, it may disrupt atp synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation .
Biochemical Pathways
The similar compound carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is known to disrupt the process of oxidative phosphorylation , which is a critical pathway in cellular respiration.
Result of Action
Based on the similar compound carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, it may disrupt atp synthesis, which could have significant effects on cellular energy production .
Biochemische Analyse
Biochemical Properties
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as soluble epoxide hydrolase (sEH), by forming stable complexes with the enzyme’s active site . The interaction between N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide and sEH involves hydrogen bonding and hydrophobic interactions, which contribute to its inhibitory potency.
Cellular Effects
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide exerts significant effects on various types of cells and cellular processes. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide has been shown to affect mitochondrial function by disrupting ATP synthesis, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of sEH, inhibiting its enzymatic activity and preventing the hydrolysis of epoxides to diols . The inhibition of sEH by N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide leads to the accumulation of epoxides, which can exert various biological effects, including anti-inflammatory and cardioprotective actions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it may undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can have sustained effects on cellular function, including prolonged inhibition of sEH activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can influence the levels of its metabolites, which may have distinct biological activities.
Transport and Distribution
The transport and distribution of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can bind to plasma proteins, affecting its bioavailability and distribution.
Subcellular Localization
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide exhibits specific subcellular localization, which can influence its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . The subcellular localization of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)23-11-4-2-10(3-5-11)21-14(22)9-1-6-12-13(7-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSAFKYEYVQVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CN3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326702 | |
| Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
830350-75-9 | |
| Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea](/img/structure/B2531833.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2531834.png)



![(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2531846.png)

![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)

![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B2531852.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2531853.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)